Cas no 4265-55-8 (3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid)

3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3,3'-(cyclohexane-1,1-diyldisulfanediyl)dipropanoic acid
- Propanoic acid, 3,3'-[cyclohexylidenebis(thio)]bis-
- 3-[1-(2-carboxyethylsulfanyl)cyclohexyl]sulfanylpropanoic acid
- 3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid
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3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C123865-1g |
3-({1-[(2-Carboxyethyl)sulfanyl]cyclohexyl}sulfanyl)propanoic acid |
4265-55-8 | 1g |
$ 70.00 | 2022-06-06 | ||
TRC | C123865-500mg |
3-({1-[(2-Carboxyethyl)sulfanyl]cyclohexyl}sulfanyl)propanoic acid |
4265-55-8 | 500mg |
$ 50.00 | 2022-06-06 | ||
TRC | C123865-5g |
3-({1-[(2-Carboxyethyl)sulfanyl]cyclohexyl}sulfanyl)propanoic acid |
4265-55-8 | 5g |
$ 275.00 | 2022-06-06 |
3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acidに関する追加情報
CAS No. 4265-55-8: Structural and Functional Insights into 3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic Acid
The compound 3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid, identified by the unique chemical identifier CAS No. 4265-55-8, represents a structurally complex organic molecule with potential applications in pharmaceutical and materials science research. Its molecular framework integrates a cyclohexane ring substituted with two sulfanyl (thiol) groups and a carboxylic acid moiety, creating a multifunctional scaffold that may exhibit unique physicochemical properties. The dual presence of sulfur atoms and carboxylic acid functionality suggests potential interactions with biomolecules, enzymes, or catalytic systems, positioning this compound as a candidate for further exploration in drug discovery or synthetic chemistry.
The structural architecture of CAS No. 4265-55-8 is characterized by three distinct regions: (1) a six-membered cyclohexane ring, (2) two sulfanyl groups bridging the ring to an ethyl chain and a propanoic acid chain, and (3) the terminal carboxylic acid group (-COOH). This arrangement imparts both hydrophobic and hydrophilic characteristics to the molecule, which may influence its solubility profile and reactivity in aqueous or organic environments. Recent studies on similar thiol-containing carboxylic acids have highlighted their role in modulating metal ion coordination, enzyme inhibition, and redox-active processes—areas where CAS No. 4265-55-8 could demonstrate novel behavior due to its dual sulfanyl-carboxylic acid architecture.
In the context of pharmaceutical research, compounds bearing multiple functional groups like those in CAS No. 4265-55-8 are often investigated for their ability to interact with biological targets such as G-protein-coupled receptors (GPCRs), ion channels, or proteases. The presence of two sulfanyl groups may enable this compound to form disulfide bonds under oxidative conditions—a property frequently exploited in the design of prodrugs or redox-responsive drug delivery systems. For instance, recent advancements in redox-active therapeutics have demonstrated that molecules with multiple thiol moieties can selectively target oxidative stress pathways implicated in diseases like cancer or neurodegeneration.
Synthetic approaches to prepare CAS No. 4265-55-8 likely involve multistep organic reactions focused on constructing the cyclohexane core and introducing the sulfanyl and carboxylic acid functionalities. Modern synthetic strategies for such compounds often utilize transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) for precise bond formation between aromatic rings and sulfur-containing precursors. Additionally, protecting group chemistry would be essential to selectively modify individual functional groups without unwanted side reactions—a challenge common in complex molecule synthesis.
The physical properties of CAS No. 4265-55-8, including melting point, solubility, and stability under varying pH conditions, remain critical parameters for its practical application. Preliminary computational modeling suggests that the cyclohexane ring provides structural rigidity while the flexible ethyl chain allows conformational adaptability—a balance that could enhance binding affinity to protein targets compared to fully rigid molecules.
In materials science contexts, compounds like CAS No. 4265-55-8 might serve as ligands for metal coordination polymers or self-assembling nanomaterials due to their multiple donor atoms (sulfur from sulfanyl groups and oxygen from carboxylic acid). Recent work on thiolate-stabilized gold nanoparticles has shown that bifunctional ligands can improve colloidal stability while enabling post-synthetic modifications—an area where this compound could contribute through its dual functionality.
Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography would be essential for characterizing the structure of CAS No. 4265-55-8. NMR spectroscopy would provide detailed information about proton environments around the cyclohexane ring and ethyl chain, while MS would confirm molecular weight consistency with theoretical predictions from its IUPAC name: "3-{[1-(carboethoxy)cyclohexyl]thio}propanoic acid."
Ongoing research into similar thiol-containing carboxylic acids has revealed their potential as building blocks for bioconjugation chemistry—particularly in linking biomolecules like proteins or antibodies to solid supports through "click chemistry" methodologies such as thiol-maleimide coupling or disulfide exchange reactions. The dual sulfanyl groups in CAS No. 4265-55-8 could enable parallel conjugation events at multiple sites within a single molecule.
In environmental chemistry applications, compounds with both hydrophilic and hydrophobic domains often exhibit surfactant-like properties useful for emulsification processes or contaminant remediation technologies. The amphiphilic nature of this compound might also make it suitable as a phase-transfer catalyst in biphasic reaction systems where aqueous and organic phases need to be effectively interfacial.
The development of green synthesis methods for producing compounds like CAS No. 4265–000–000 is an active area of research aimed at reducing environmental impact through solvent-free conditions or biocatalytic approaches using enzymes like lipases or oxidoreductases that can selectively modify specific functional groups without harsh reaction conditions.
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